molecular formula C32H44N4O2 B1416577 2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole CAS No. 202189-77-3

2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole

Cat. No.: B1416577
CAS No.: 202189-77-3
M. Wt: 516.7 g/mol
InChI Key: MXKMEANVUFWYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole (hereafter referred to by its systematic name) is a key intermediate in the synthesis of bilastine, a non-sedating antihistamine used for allergic rhinitis and urticaria . Its structure features:

  • A 1H-benzoimidazole core, which is critical for aromatic stacking interactions in biological targets.
  • A piperidin-4-yl group linked to the benzoimidazole, contributing to conformational flexibility and receptor binding.
  • A 4,4-dimethyl-4,5-dihydrooxazole moiety, which enhances metabolic stability through steric hindrance and electronic effects.
  • A 2-ethoxyethyl substituent on the benzoimidazole nitrogen, improving solubility and pharmacokinetic properties.

The compound’s synthesis involves hypochlorite-mediated oxidation in the presence of phase-transfer catalysts, ensuring high yield and scalability for industrial production .

Properties

IUPAC Name

2-[2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N4O2/c1-6-37-22-21-36-28-10-8-7-9-27(28)33-29(36)25-16-19-35(20-17-25)18-15-24-11-13-26(14-12-24)32(4,5)30-34-31(2,3)23-38-30/h7-14,25H,6,15-23H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKMEANVUFWYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C5=NC(CO5)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901102878
Record name 2-[1-[2-[4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]phenyl]ethyl]-4-piperidinyl]-1-(2-ethoxyethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901102878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202189-77-3
Record name 2-[1-[2-[4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]phenyl]ethyl]-4-piperidinyl]-1-(2-ethoxyethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202189-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-[2-[4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]phenyl]ethyl]-4-piperidinyl]-1-(2-ethoxyethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901102878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(2-{4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl}ethyl)piperidin-4-yl]-1-(2-ethoxyethyl)-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.246.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a benzoimidazole core, piperidine ring, and a substituted oxazole moiety. The presence of ethoxy and dimethyl groups contributes to its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H34N4O2
Molecular Weight398.55 g/mol
CAS Number202189-77-3
Purity≥ 98%

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity. For instance, derivatives of benzoimidazole have shown potent radical scavenging abilities, suggesting that the compound may also possess similar properties.

Anticancer Activity

Studies on related benzoimidazole derivatives have demonstrated anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with piperidine rings have been noted for their ability to inhibit tumor growth in vitro and in vivo models.

Neuroprotective Effects

The piperidine component is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Research has shown that similar compounds can modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The ability to donate electrons helps neutralize free radicals, reducing oxidative stress.
  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : Interaction with various receptors (e.g., serotonin receptors) may contribute to its neuroprotective effects.

Case Studies

  • Study on Antioxidant Properties :
    • A study evaluated the DPPH scavenging activity of a related benzoimidazole derivative, which exhibited an IC50 value significantly lower than that of ascorbic acid, indicating superior antioxidant potential.
  • Anticancer Research :
    • In vitro studies demonstrated that a structurally similar compound induced apoptosis in human cancer cell lines by activating caspase pathways.
  • Neuroprotection :
    • A recent investigation highlighted the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease, showing reduced amyloid-beta accumulation and improved cognitive function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoimidazole Derivatives with Varied Substituents

Compound 9c (Phenoxymethyl-Triazole-Thiazole Derivative)
  • Structure: Features a benzoimidazole core linked to a triazole-thiazole hybrid via phenoxymethyl groups .
  • Key Differences : Lacks the dihydrooxazole and piperidine moieties but includes a triazole-thiazole system.
  • Molecular docking studies indicate strong binding to enzyme active sites .
  • Pharmacokinetics : The polar triazole-thiazole system may reduce membrane permeability compared to the target compound.
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
  • Structure : Combines a benzoimidazole-analogous imidazole ring with bipyridine and phenylenediamine groups .
  • Activity : Demonstrated anticancer and antimicrobial activities in preliminary studies. The bipyridine system likely facilitates intercalation with DNA or microbial cell components .

Piperidine-Containing Benzoimidazoles

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzoimidazole Hydrochloride
  • Structure : Shares the benzoimidazole core and piperidine group with the target compound but lacks the dihydrooxazole moiety .
Astemizole
  • Structure : A benzoimidazole derivative with a fluorophenyl and methoxyphenyl substituent instead of dihydrooxazole .
  • Key Differences : The fluorophenyl group enhances binding to histamine H1 receptors via halogen bonding.
  • Activity : A classic antihistamine withdrawn due to cardiac side effects, highlighting the target compound’s improved safety profile in bilastine .

Heterocyclic Hybrids with Dihydrooxazole Analogues

4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
  • Structure : Replaces the target’s dihydrooxazole with a pyrrolidin-2-one ring and adds methoxyphenyl groups .
  • Key Differences: The pyrrolidinone introduces hydrogen-bonding capacity, which may enhance target affinity but reduce lipophilicity.
  • Application : Investigated for CNS disorders due to improved blood-brain barrier penetration .
Fluorophenyl-Trifluoromethyl Benzoimidazole (Example 13)
  • Structure : Substitutes dihydrooxazole with electron-withdrawing trifluoromethyl and fluorophenyl groups .
  • Key Differences : Enhanced electrophilicity improves binding to kinases (e.g., EGFR) but may increase off-target effects.
  • Activity : Shows promise in oncology, with in vitro efficacy against cancer cell lines .

Structural and Functional Analysis Table

Compound Name/ID Key Structural Features Biological Activity/Application Reference
Target Compound Benzoimidazole, piperidine, dihydrooxazole, ethoxyethyl Bilastine precursor (antihistamine)
9c (Phenoxymethyl-Triazole-Thiazole) Benzoimidazole, triazole-thiazole α-Glucosidase inhibition
N-[4-(1-Methylimidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Imidazole-bipyridine, phenylenediamine Anticancer, antimicrobial
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzoimidazole Hydrochloride Benzoimidazole, piperidine Synthetic intermediate
Astemizole Benzoimidazole, fluorophenyl, methoxyphenyl Antihistamine (withdrawn)
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-pyrrolidin-2-one Benzoimidazole, pyrrolidinone, methoxyphenyl CNS disorders (preclinical)
Fluorophenyl-Trifluoromethyl Benzoimidazole Benzoimidazole, trifluoromethyl, fluorophenyl Kinase inhibition (oncology)

Key Research Findings and Implications

  • Metabolic Stability : The dihydrooxazole group in the target compound significantly enhances resistance to oxidative metabolism compared to analogues lacking this moiety (e.g., ).
  • Target Selectivity : Piperidine-containing benzoimidazoles (e.g., target compound, astemizole) show high affinity for histamine receptors, while triazole-thiazole derivatives (e.g., 9c) target metabolic enzymes .
  • Therapeutic Potential: Structural variations (e.g., fluorophenyl in vs. ethoxyethyl in the target compound) dictate applications in diverse areas, including allergy, cancer, and diabetes.

Preparation Methods

Synthesis Overview

The synthesis of this compound involves multiple steps, including the formation of key intermediates and the use of specific reagents to ensure high yield and purity.

Detailed Synthesis Steps

  • Formation of Intermediates :

    • The process begins with the synthesis of 2-{1-[4-(2-hydroxyethyl)phenyl]-1-methylethyl}-4,5-2H-4,4-dimethyl-oxazoline . This intermediate is dissolved in an organic solvent, and trifluoromethanesulfonate is added to form 2-[4-(1-(4,4-dimethyl-2H-oxazol-2-yl)-1-methylethyl)phenyl]ethyl triflate .
  • Coupling Reaction :

    • The triflate intermediate is then dissolved in an organic solvent and reacted with 2-(4-piperidinyl)-1H-benzoimidazole in the presence of a base, such as sodium methoxide, under nitrogen protection. This step forms the desired compound without the ethoxyethyl group.
  • Final Modification :

    • To introduce the 2-ethoxyethyl substituent, the compound is further reacted with an appropriate reagent, such as 2-ethoxyethyl chloride, in the presence of a base to yield the final product.

Reaction Conditions and Reagents

Step Reagents Solvent Conditions
1 Trifluoromethanesulfonate, Triethylamine Methylene Dichloride Room Temperature
2 Sodium Methoxide Tetrahydrofuran (THF) 80°C, 2 hours
3 2-Ethoxyethyl Chloride, Base (e.g., Triethylamine) THF or similar Mild Heating

Yield and Purity

The yield of the synthesis can be optimized by using trifluoromethanesulfonate as the acylating reagent, which provides a higher yield compared to other reagents. The purity of the final compound is typically ≥ 98%.

Research Findings and Challenges

Research indicates that the synthesis of this compound requires careful control of reaction conditions to minimize impurities and maximize yield. The use of specific solvents and reagents, such as trifluoromethanesulfonate, enhances the efficiency of the process. However, challenges remain in scaling up the synthesis while maintaining purity and yield.

Q & A

What are the key synthetic pathways for synthesizing this benzimidazole derivative, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Mannich base formation to introduce the piperidinyl moiety (e.g., reacting benzimidazole precursors with formaldehyde and secondary amines under acidic conditions) .
  • Coupling reactions to attach the oxazole and ethoxy-ethyl substituents. For example, describes using Suzuki-Miyaura coupling for aryl-aryl bond formation, with Pd catalysts and polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Optimization tips : Adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) can improve yields. Microwave-assisted synthesis may reduce reaction times .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Essential for confirming substituent positions and stereochemistry. For instance, used NMR to verify the piperazinyl-methyl linkage in a related benzimidazole derivative .
  • FT-IR : Identifies functional groups (e.g., C=N stretch in oxazole at ~1650 cm⁻¹) .
  • Elemental analysis : Validates purity (>95% required for pharmacological studies) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

How do structural modifications in the oxazole and piperidine moieties influence bioactivity?

Answer:

  • Oxazole ring : shows that replacing dimethyl groups with bulkier substituents (e.g., trifluoromethyl) can enhance antimicrobial activity by improving membrane penetration .
  • Piperidine substitution : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl-ethyl side chain (as in ) may increase binding affinity to kinase targets .
  • Ethoxy-ethyl chain : Extending the alkoxy chain (e.g., from ethoxy to propoxy) could modulate solubility and pharmacokinetics .

How can researchers resolve discrepancies in reported bioactivity data for similar benzimidazole derivatives?

Answer:

  • Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial activity in ) to minimize variability .
  • Comparative structural analysis : Overlay X-ray crystallography or docking models (as in ) to identify critical binding interactions .
  • Dose-response profiling : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to account for potency differences .

What computational methods are effective in predicting the target binding modes of this compound?

Answer:

  • Molecular docking : Tools like AutoDock Vina can simulate interactions with enzymes (e.g., used docking to show benzimidazole-thiazole derivatives binding to α-glucosidase) .
  • MD simulations : Run 100-ns trajectories to assess binding stability in physiological conditions .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends .

What strategies are recommended for improving the metabolic stability of this compound?

Answer:

  • Cytochrome P450 screening : Identify metabolic hotspots (e.g., ethoxy-ethyl chain oxidation) using liver microsome assays .
  • Isosteric replacement : Substitute labile groups (e.g., replacing ester with amide linkages) .
  • Prodrug design : Mask polar groups (e.g., phosphate prodrugs of the hydroxyl moiety) to enhance oral bioavailability .

How can researchers validate the selectivity of this compound against off-target proteins?

Answer:

  • Kinase profiling panels : Test against 50+ kinases (e.g., ’s derivatives showed selectivity for PI3Kδ over other isoforms) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
  • CRISPR knockout models : Compare activity in wild-type vs. target-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole
Reactant of Route 2
Reactant of Route 2
2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.